molecular formula C23H28ClN3O4S B2592127 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride CAS No. 1321702-16-2

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride

Cat. No.: B2592127
CAS No.: 1321702-16-2
M. Wt: 478
InChI Key: GXYMAHHESSVGFK-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride is a structurally complex acetamide derivative characterized by a fused heterocyclic benzothiazole-dioxane core. The compound features a phenoxyacetamide backbone substituted with a diethylaminoethyl group, which is protonated as a hydrochloride salt to enhance solubility and bioavailability. This molecule is part of a broader class of agrochemicals or pharmacological agents, where the benzothiazole moiety may contribute to bioactivity through interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-3-25(4-2)10-11-26(22(27)16-30-17-8-6-5-7-9-17)23-24-18-14-19-20(15-21(18)31-23)29-13-12-28-19;/h5-9,14-15H,3-4,10-13,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYMAHHESSVGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, while the phenoxyacetamide group is added via an amide coupling reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride exhibit promising anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against certain cancer types due to its ability to interact with cellular pathways involved in tumor progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing benzothiazole and dioxin moieties have been reported to exhibit activity against various bacterial strains. This makes this compound a candidate for further exploration as an antimicrobial agent .

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dioxin and Thiazole Rings : Cyclization reactions are used to construct the dioxin and thiazole structures.
  • Introduction of Diethylamino Group : Achieved through nucleophilic substitution reactions.
  • Final Coupling Reactions : Intermediate compounds are coupled under specific conditions to yield the final product.

These synthetic routes can be optimized for industrial production to enhance yield and purity through advanced techniques like continuous flow reactors .

Potential for Drug Development

Given its unique structure and biological activity, this compound is a candidate for development into pharmaceuticals targeting cancer and infectious diseases. The ongoing research into its pharmacological properties could lead to novel therapeutic agents .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that this compound may have similar effects due to structural similarities .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of benzothiazole derivatives showed effectiveness against Gram-positive and Gram-negative bacteria. The study indicated that modifications in the molecular structure could enhance activity. This provides a pathway for exploring this compound as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The benzothiazole moiety can intercalate into DNA or interact with proteins, affecting their function. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The closest structural analogue is N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (CAS: 1135225-65-8) . Both compounds share the benzothiazole-dioxane core and acetamide linkage but differ in the alkyl substituents on the aminoethyl side chain:

  • Target compound: Diethylamino group (-N(CH2CH3)2).
  • Analogue: Dimethylamino group (-N(CH3)2).

Broader Acetamide Derivatives in Agrochemical Context

Other acetamide-based compounds with pesticidal activity include:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide targeting weed lipid biosynthesis .
  • Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): A soil-applied herbicide with a thienyl substituent .

While these lack the benzothiazole-dioxane system, they highlight the importance of the acetamide scaffold in agrochemical design.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Activity
N-[2-(Diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;HCl Benzothiazole-dioxane + acetamide Diethylaminoethyl, phenoxy ~500 (estimated) Enzyme modulation or receptor binding
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;HCl Benzothiazole-dioxane + acetamide Dimethylaminoethyl ~472 (estimated) Similar target, reduced lipophilicity
Alachlor Chloroacetamide 2,6-Diethylphenyl, methoxymethyl 269.76 Inhibition of fatty acid synthesis

Mechanistic and Pharmacodynamic Insights

  • Electron-Withdrawing Effects: The phenoxy group in the target compound may introduce electron-withdrawing effects, altering binding affinity compared to non-aromatic acetamides like alachlor .
  • Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for formulation efficacy in both pharmaceutical and agrochemical applications.

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C20H23ClN4O5S2C_{20}H_{23}ClN_{4}O_{5}S_{2} with a molecular weight of 499.0 g/mol. The presence of the diethylamino group enhances solubility and biological interaction potential.

PropertyValue
CAS Number1321730-65-7
Molecular FormulaC20H23ClN4O5S2
Molecular Weight499.0 g/mol
Chemical StructureComplex heterocyclic

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, particularly in cancer therapy. Studies have shown that benzothiazole-based compounds can inhibit key enzymes involved in tumor progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis.

  • VEGFR-2 Inhibition : Recent studies demonstrated that benzothiazole hybrids can act as potent inhibitors of VEGFR-2, with some compounds achieving IC50 values as low as 91 nM . This inhibition is critical in preventing tumor growth and metastasis.

The mechanisms through which N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide exerts its effects include:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit several key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in the G1/S phase, preventing cancer cells from proliferating .
  • Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines including HeLa and HepG2 .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of benzothiazole derivatives found that compounds with similar structures demonstrated significant cytotoxicity against breast and colon cancer cell lines. The study highlighted the importance of the benzothiazole moiety in enhancing anticancer activity through enzyme inhibition and apoptosis induction.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the benzothiazole scaffold could lead to improved potency against specific cancer types. For instance, variations in the substituents on the nitrogen atom significantly influenced biological activity, suggesting a pathway for optimizing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic pathways for N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride, and how can intermediates be characterized?

Answer: The synthesis of structurally related acetamide derivatives typically involves multi-step reactions. For example, substituted phenols or benzothiazole precursors are reacted with chloroacetylated intermediates in the presence of potassium carbonate and DMF as a solvent, followed by purification via column chromatography . Key intermediates should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. TLC monitoring (e.g., using ethyl acetate/hexane systems) is critical for tracking reaction progress .

Q. How should researchers design experiments to validate the compound’s mechanism of action in biological systems?

Answer: Begin with in vitro assays targeting hypothesized receptors (e.g., kinase inhibition or GPCR modulation). Use dose-response curves to determine IC50_{50} values, paired with negative controls (e.g., scrambled analogs). For example, hypoglycemic activity studies in Wister albino mice require dose optimization (e.g., 25–100 mg/kg) and glucose tolerance tests, with statistical validation via ANOVA . Ensure consistency in solvent systems (e.g., DMSO for solubility) and include toxicity endpoints (e.g., liver enzyme assays) .

Q. What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • Spectroscopy: 1H^1H-NMR (400 MHz) and 13C^{13}C-NMR (100 MHz) in deuterated solvents (e.g., DMSO-d6_6) to confirm proton environments and carbonyl groups.
  • Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (acetonitrile/water) for purity ≥95%.
  • Mass Spectrometry: HRMS (ESI-QTOF) for exact mass confirmation (±5 ppm error tolerance) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity data across different assay platforms?

Answer: Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions, comparing results with experimental IC50_{50} values. If discrepancies arise (e.g., nM vs. μM affinity), validate force field parameters or consider allosteric binding modes. Cross-reference with molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability over 100-ns trajectories . Integrate experimental data from SPR (surface plasmon resonance) for kinetic validation (kon_{on}/koff_{off}) .

Q. What strategies address low reproducibility in in vivo pharmacokinetic (PK) studies?

Answer:

  • Sample Preparation: Standardize animal models (e.g., age-matched Wister mice) and fasting protocols pre-dosing.
  • Analytical Method: LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects.
  • Data Normalization: Account for inter-individual variability using allometric scaling (body weight, metabolic rate). Publish raw data and statistical code for transparency .

Q. How can researchers reconcile conflicting spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Answer: Re-examine synthetic steps for potential diastereomers or rotamers. Use variable-temperature NMR (VT-NMR) to detect dynamic equilibria. If unresolved, perform X-ray crystallography on single crystals (grown via slow evaporation in ethanol/water) to confirm stereochemistry . Cross-validate with 2D-COSY or NOESY for through-space correlations .

Methodological Challenges and Solutions

7. Designing cross-disciplinary studies (e.g., chemical engineering + pharmacology):
Answer:
Integrate process optimization (e.g., solvent recycling via membrane separation technologies ) with bioactivity screening. Use design of experiments (DoE) software (e.g., MODDE) to balance reaction yield and biological potency variables .

8. Addressing data gaps in toxicity profiles:
Answer:
Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays (rodent bone marrow) to assess genotoxicity. For chronic toxicity, use OECD Guideline 452 (12-month rodent study) with histopathology endpoints. Reference toxicological frameworks from 2,4-D analogs for dose extrapolation .

9. Optimizing green chemistry protocols for large-scale synthesis:
Answer:
Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF as greener solvents. Catalyze amide coupling with HATU/DIPEA to reduce reaction time. Monitor E-factor (kg waste/kg product) and atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.